molecular formula C16H12BrCl3N4O3S B14916388 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide

Cat. No.: B14916388
M. Wt: 526.6 g/mol
InChI Key: VVGIVMRCTZOXSH-UHFFFAOYSA-N
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Description

N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonothioyl group, and a nitrobenzamide group. Its intricate molecular architecture makes it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenylamine with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
  • N-(1-{[(2-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-(1-naphthyl)acetamide

Uniqueness

N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide is unique due to its combination of a bromophenyl group, a carbonothioyl group, and a nitrobenzamide group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H12BrCl3N4O3S

Molecular Weight

526.6 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-nitrobenzamide

InChI

InChI=1S/C16H12BrCl3N4O3S/c17-9-5-7-10(8-6-9)21-15(28)23-14(16(18,19)20)22-13(25)11-3-1-2-4-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

VVGIVMRCTZOXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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